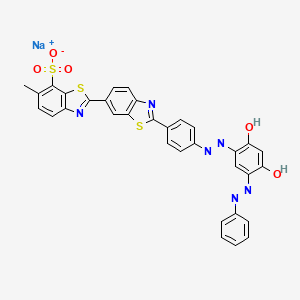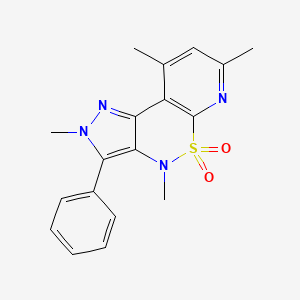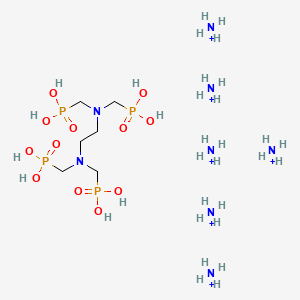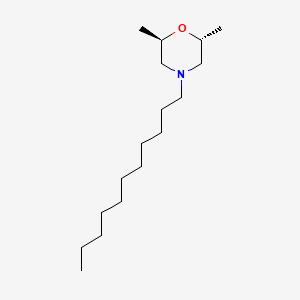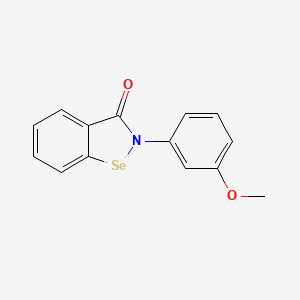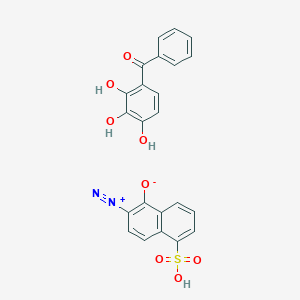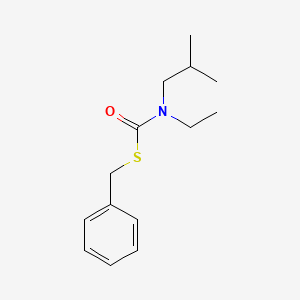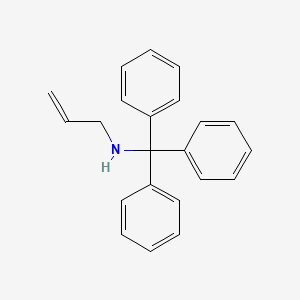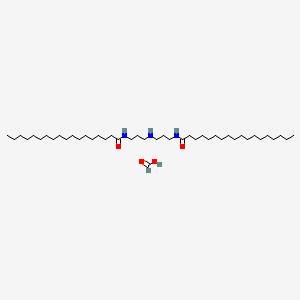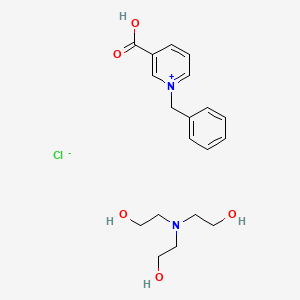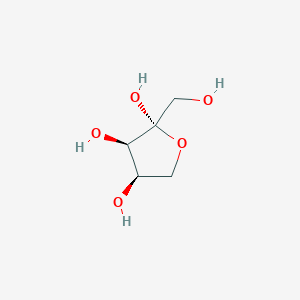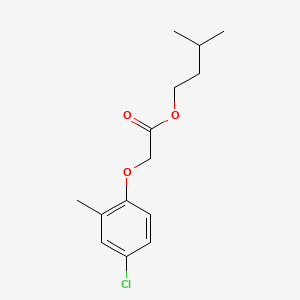
Isopentyl (4-chloro-2-methylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopentyl (4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C13H17ClO3. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chloro-substituted phenoxy group and an isopentyl ester moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopentyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of 4-chloro-2-methylphenoxyacetic acid with isopentyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Isopentyl (4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-chloro-2-methylphenoxyacetic acid.
Reduction: Isopentyl (4-chloro-2-methylphenoxy)ethanol.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isopentyl (4-chloro-2-methylphenoxy)acetate has several scientific research applications:
Agriculture: It is used as a herbicide to control broadleaf weeds in crops.
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of isopentyl (4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets in plants. It acts as an auxin, a type of plant hormone that regulates growth. The compound mimics natural auxins, leading to uncontrolled growth and eventually the death of the target plants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isooctyl (4-chloro-2-methylphenoxy)acetate: Another ester derivative with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A closely related compound with similar applications in agriculture.
Uniqueness
Isopentyl (4-chloro-2-methylphenoxy)acetate is unique due to its specific ester group, which can influence its solubility, volatility, and overall effectiveness as a herbicide. Its structural differences from similar compounds can result in variations in its biological activity and environmental impact.
Eigenschaften
CAS-Nummer |
31881-96-6 |
|---|---|
Molekularformel |
C14H19ClO3 |
Molekulargewicht |
270.75 g/mol |
IUPAC-Name |
3-methylbutyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C14H19ClO3/c1-10(2)6-7-17-14(16)9-18-13-5-4-12(15)8-11(13)3/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI-Schlüssel |
WAVHTBLKCQNMBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


